1-Bromo-2-butyne

Übersicht

Beschreibung

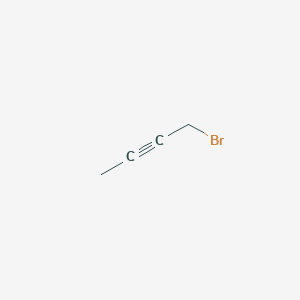

1-Bromo-2-butyne (CAS 3355-28-0) is a brominated alkyne with the molecular formula C₄H₅Br. It exists as a pale yellow liquid with a density of 1.519 g/mL at 25°C and a boiling point of 40–41°C at 20 mmHg . Its structure features a terminal alkyne group and a bromine atom at the second carbon (CC#CCBr), making it a versatile electrophile in organic synthesis. Key applications include:

- Pharmaceutical intermediates: Used in the synthesis of linagliptin, a treatment for type 2 diabetes .

- Alkylation reactions: Reacts with nucleophiles (e.g., cysteine, histidine derivatives) to form alkylated products .

- Axial chiral compounds: Serves as a precursor for synthesizing stereochemically complex molecules .

Safety protocols emphasize its flammability (flash point: 36°C) and toxicity, requiring protective equipment (N95 masks, gloves) and inert storage conditions .

Vorbereitungsmethoden

Primary Synthetic Route: Bromination of 2-Butyn-1-Ol

The most widely documented method for synthesizing 1-bromo-2-butyne involves the bromination of 2-butyn-1-ol using phosphorus tribromide (PBr₃) in the presence of pyridine and an ether solvent . This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-butyn-1-ol is replaced by bromine.

Reaction Mechanism and Conditions

The reaction begins by dissolving 2-butyn-1-ol in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions. Pyridine is added to sequester hydrogen bromide (HBr), a byproduct that could protonate the alkyne and hinder reactivity . Phosphorus tribromide is introduced dropwise at 0°C to mitigate runaway exothermicity. After complete addition, the mixture is refluxed for 2–4 hours to ensure full conversion .

Critical Parameters:

-

Molar Ratios: A 1:0.68 molar ratio of 2-butyn-1-ol to PBr₃ optimizes bromine utilization while minimizing side reactions .

-

Temperature Control: Maintaining temperatures below 10°C during workup prevents decomposition of the thermally labile product .

-

Solvent Choice: Ethers like THF enhance solubility of intermediates, whereas pentane aids in product isolation via fractional distillation .

Workup and Isolation

Post-reaction, the mixture is quenched with ice water to hydrolyze excess PBr₃. Sequential ether extractions recover the product, followed by washes with saturated brine to remove residual pyridine and HBr . Drying over anhydrous sodium sulfate and careful rotary evaporation under reduced pressure (bath temperature <10°C) yield a crude oil. Further purification via pentane trituration and distillation affords this compound in 58–98% purity .

Industrial-Scale Synthesis: Grignard Reagent Precursor

Industrial protocols often synthesize 2-butyn-1-ol in situ before bromination, leveraging cost-effective Grignard chemistry . This two-step approach minimizes handling of unstable intermediates.

Preparation of 2-Butyn-1-Ol

Step 1: Grignard Reagent Formation

Bromoethane reacts with magnesium turnings in THF to generate ethylmagnesium bromide. Propyne gas is then introduced at 5°C to form the propargyl Grignard intermediate :

Step 2: Formylation with Paraformaldehyde

The Grignard intermediate reacts with paraformaldehyde at 45°C to yield 2-butyn-1-ol :

Bromination at Scale

The resultant 2-butyn-1-ol undergoes bromination using PBr₃ in methyl tert-butyl ether (MTBE) at -5°C. After 4 hours, the mixture is warmed to 40°C to complete the reaction. Aqueous workup and distillation yield 280 kg of this compound per batch (98% purity) .

Alternative Methods and Comparative Analysis

Halogenation of 1-Butene

A less common route involves the halogenation of 1-butene with bromine, followed by dehydrohalogenation . While theoretically viable, this method suffers from low regioselectivity and competing polymerization, resulting in yields below 40% .

Data Summary: Preparation Methods

Analyse Chemischer Reaktionen

1-Bromo-2-butyne undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Alkylation Reactions: It is used in the alkylation of L-tryptophan methyl ester.

Radical Reactions: It serves as a source to generate radicals such as CH₃CCCH₂, which can react with nitrogen monoxide and nitrogen dioxide.

Common reagents used in these reactions include strong bases like sodium amide and nucleophiles like amines. Major products formed from these reactions include various substituted alkynes and allenes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Key Applications:

- Synthesis of Complex Molecules: 1-Bromo-2-butyne is extensively used in the synthesis of axially chiral teranyl compounds and allenylcyclobutanol derivatives. For instance, it has been employed in reactions with indoles and marine natural products such as pseudopterane, facilitating the preparation of six to eight-membered annulated ring compounds .

- Alkylation Reactions: This compound plays a crucial role in the alkylation of amino acids, notably L-tryptophan methyl ester, demonstrating its effectiveness in modifying amino acid structures for further biochemical studies .

- Precursor for Other Compounds: It acts as a precursor for various derivatives including isopropylbut-2-ynylamine and mono-propargylated diene derivatives, showcasing its versatility in synthetic pathways .

Pharmaceutical Applications

Medicinal Chemistry:

- Linagliptin Preparation: this compound is involved in the synthesis of linagliptin, a medication used to manage type 2 diabetes. Its ability to facilitate specific reactions makes it an essential component in the pharmaceutical industry .

- Synthesis of Alkaloids: The compound has been utilized in the total synthesis of several alkaloids through various named reactions, underscoring its importance in drug discovery and development .

Chemical Kinetics

Research Studies:

- Radical Reaction Kinetics: Researchers have employed this compound to study reaction kinetics involving radicals with nitrogen monoxide and nitrogen dioxide. This application provides insights into its reactivity under different conditions and contributes to the broader understanding of radical chemistry.

Case Studies

Several case studies highlight the utility of this compound in organic synthesis:

-

Alkylation of L-Tryptophan Methyl Ester:

- This study demonstrated the effectiveness of this compound in modifying amino acids for biochemical applications. The successful alkylation led to new derivatives that can be further explored for their biological activity.

- Synthesis of Axially Chiral Teranyl Compounds:

-

Chemical Kinetics Studies:

- Investigations into the reaction kinetics involving radicals provided valuable data on how this compound reacts under various conditions, contributing to the understanding of radical mechanisms in organic chemistry.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-butyne involves its reactivity as a propargyl bromide derivative. The bromine atom can be easily replaced by nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also generate radicals that participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bromobutyne Isomers

The constitutional isomers of bromobutyne—1-bromo-2-butyne , 3-bromo-1-butyne , and 4-bromo-1-butyne —exhibit distinct physicochemical and reactivity profiles due to bromine positioning.

Structural and Energetic Properties

Key Findings :

- This compound and 3-bromo-1-butyne dissociate rapidly without kinetic shifts, whereas 4-bromo-1-butyne exhibits delayed dissociation due to rotational isomerism (staggered vs. eclipsed conformers) .

- The lower E₀ of 3-bromo-1-butyne suggests marginally higher stability compared to This compound .

Reactivity Trends :

Biologische Aktivität

Overview

1-Bromo-2-butyne, with the chemical formula C₄H₅Br, is a propargyl bromide derivative notable for its applications in organic synthesis and pharmaceutical development. This compound is characterized by its clear pale yellow-greenish liquid form and has been studied for its biological activity, particularly in the context of medicinal chemistry and organic synthesis.

This compound primarily acts through nucleophilic substitution , where a nucleophile donates an electron pair to an electrophile, forming a new bond. This mechanism is crucial in various biochemical pathways, including the alkylation of amino acids such as L-tryptophan methyl ester. The compound's reactivity allows it to participate in significant organic transformations, leading to the formation of diverse organic compounds .

Biological Activity and Toxicity

This compound exhibits several biological activities, including:

- Toxicity : The compound is known to be toxic if ingested, causing skin and serious eye irritation, as well as potential respiratory issues. This toxicity profile necessitates careful handling and usage in laboratory settings .

- Pharmaceutical Applications : It plays a role in the synthesis of linagliptin, a medication used for managing type 2 diabetes. The compound's ability to facilitate complex organic reactions makes it valuable in pharmaceutical chemistry .

Case Studies and Applications

This compound has been employed in various studies that highlight its utility in organic synthesis:

- Alkylation Reactions : It has been successfully used in the alkylation of L-tryptophan methyl ester, demonstrating its effectiveness in modifying amino acids for further biochemical studies .

- Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing axially chiral teranyl compounds and various other derivatives. For example, it has been utilized in reactions with indoles and marine natural products like pseudopterane, showcasing its versatility in creating biologically relevant molecules .

- Chemical Kinetics Studies : Research has indicated that this compound can be used to study reaction kinetics involving radicals, providing insights into its reactivity under different conditions .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| 1-Bromo-2-pentyne | C₅H₇Br | Used in similar alkylation reactions |

| 4-Bromo-1-butyne | C₄H₇Br | Involved in organic synthesis |

| 2-Butyn-1-yl bromide | C₄H₅Br | Utilized for generating alkyne derivatives |

This comparison highlights that while these compounds share similar reactivity patterns, this compound's specific applications in pharmaceutical preparations set it apart from its counterparts.

Q & A

Q. Basic: What are the most reliable synthetic routes for 1-bromo-2-butyne, and how can purity be optimized?

Methodological Answer:

The primary synthesis involves reacting 2-butyne-1-ol with phosphorus tribromide (PBr₃) under anhydrous conditions. Key steps include:

- Maintaining temperatures below 0°C to minimize side reactions (e.g., elimination or polymerization).

- Using inert gas (N₂/Ar) to prevent moisture ingress .

- Purification via fractional distillation under reduced pressure (20 mmHg yields 40–41°C boiling point) .

Purity Optimization: - Validate purity using gas chromatography-mass spectrometry (GC-MS) or NMR to detect impurities like residual alcohols or dibrominated byproducts.

Q. Basic: How should researchers characterize this compound’s physicochemical properties for experimental reproducibility?

Methodological Answer:

Critical properties include:

- Density: 1.519 g/mL at 25°C (measured via pycnometer) .

- Refractive Index: n²⁰/D = 1.508 (validate using a refractometer) .

- Solubility: Miscible with acetonitrile; test phase separation in polar/non-polar solvents .

Documentation of these parameters ensures reproducibility in reaction setups.

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage: Keep under inert gas at room temperature; avoid exposure to light (prevents decomposition) .

- Handling: Use explosion-proof fume hoods, flame-resistant lab coats, and chemical-resistant gloves (e.g., nitrile).

- Emergency Measures: Neutralize spills with sodium bicarbonate; avoid water (risk of HBr release) .

Q. Advanced: How does this compound participate in stereoselective coupling reactions?

Methodological Answer:

In zirconium-mediated coupling reactions, this compound acts as an electrophile, forming cyclopropane derivatives with >99.5% enantiomeric excess (ee). Key factors:

- Use zirconacyclopentadienes as intermediates.

- Optimize stoichiometry (1:1.2 ratio of Zr complex to this compound) to minimize diastereomers .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1).

Q. Advanced: How can researchers resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

Contradictions often arise from:

- Moisture Sensitivity: Trace H₂O hydrolyzes PBr₃, reducing bromide availability. Use Karl Fischer titration to quantify moisture .

- Catalyst Variability: Test multiple batches of catalysts (e.g., CuBr₂) and pre-dry reagents .

- Analytical Calibration: Cross-validate yields using HPLC vs. gravimetric analysis .

Q. Basic: What analytical techniques are recommended for verifying this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (CDCl₃) shows a singlet at δ 1.8 ppm (CH₂Br) and triplets for alkyne protons .

- IR Spectroscopy: Confirm alkyne C≡C stretch at ~2100 cm⁻¹ and C-Br stretch at 500–600 cm⁻¹ .

- Elemental Analysis: Match calculated vs. observed C (36.12%), H (3.79%), Br (60.09%) .

Q. Advanced: What role does this compound play in synthesizing heterocyclic compounds?

Methodological Answer:

It serves as a key intermediate in constructing triazolopyrazinones:

- React with amines/amino acids under Pd catalysis to form fused triazole rings.

- Optimize reaction time (12–24 hrs) and temperature (80–100°C) to achieve >95% diastereoselectivity .

- Use chiral ligands (e.g., BINAP) to enhance enantioselectivity .

Q. Basic: How should this compound be stored long-term to prevent degradation?

Methodological Answer:

- Store in amber glass bottles under argon.

- Add molecular sieves (3Å) to absorb residual moisture.

- Conduct quarterly stability tests via GC-MS to detect decomposition products (e.g., 2-butyne) .

Q. Advanced: How can reaction conditions be optimized for scalable synthesis of this compound derivatives?

Methodological Answer:

- Solvent Selection: Replace THF with acetonitrile to improve reaction homogeneity .

- Catalyst Screening: Compare CuBr₂ vs. FeBr₃ for cost-effectiveness and yield.

- Flow Chemistry: Implement continuous-flow systems to enhance heat dissipation and scalability .

Q. Advanced: What strategies validate the absence of regioisomers in this compound reactions?

Methodological Answer:

Eigenschaften

IUPAC Name |

1-bromobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNXOEHOXSYWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373595 | |

| Record name | 1-Bromo-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-28-0 | |

| Record name | 1-Bromo-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.